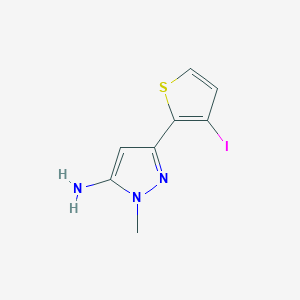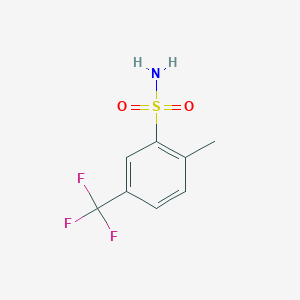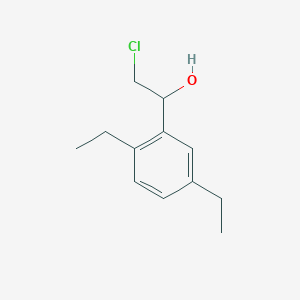
2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol is an organic compound with the molecular formula C12H17ClO It is a chlorinated derivative of ethan-1-ol, featuring a 2,5-diethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol typically involves the chlorination of 1-(2,5-diethylphenyl)ethan-1-ol. This can be achieved through the reaction of 1-(2,5-diethylphenyl)ethan-1-ol with thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at a low temperature to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-chloro-1-(2,5-diethylphenyl)ethanone.
Reduction: Reduction reactions can convert the compound to 2-chloro-1-(2,5-diethylphenyl)ethane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-1-(2,5-diethylphenyl)ethanone
Reduction: 2-Chloro-1-(2,5-diethylphenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The chlorine atom and the phenyl group play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in hydrophobic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-ol
- 2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol
- 2-Chloro-1-(2,5-diisopropylphenyl)ethan-1-ol
Uniqueness
2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol is unique due to the presence of the 2,5-diethylphenyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17ClO |
|---|---|
Molecular Weight |
212.71 g/mol |
IUPAC Name |
2-chloro-1-(2,5-diethylphenyl)ethanol |
InChI |
InChI=1S/C12H17ClO/c1-3-9-5-6-10(4-2)11(7-9)12(14)8-13/h5-7,12,14H,3-4,8H2,1-2H3 |
InChI Key |
MIFCGVNYXMHYCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)C(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


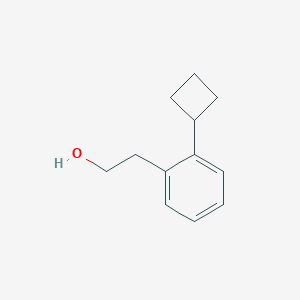
![1,2-Dimethyl-2-[(propan-2-yloxy)methyl]cyclopentan-1-ol](/img/structure/B13270220.png)

![2-[(Heptan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13270224.png)
amine](/img/structure/B13270231.png)
![1-[(4,4-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13270244.png)
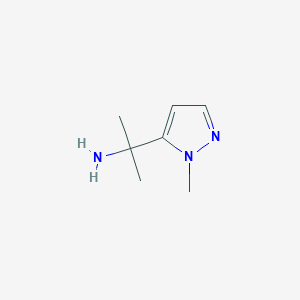
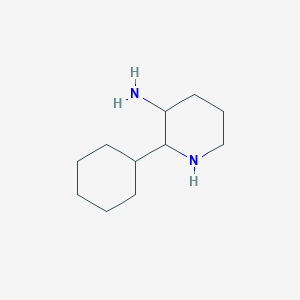

![3-[(2R)-Pyrrolidin-2-yl]propan-1-ol](/img/structure/B13270265.png)
![2-(2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13270279.png)
